7-Oxabicyclo[4.1.0]hept-3-ene
Overview
Description
7-Oxabicyclo[4.1.0]hept-3-ene is a chemical compound with the molecular formula C6H8O . It is a liquid at room temperature . This compound is used as an intermediate in the synthesis of Oseltamivir, an antiviral drug used to treat and prevent influenza A and B viruses . It is also used in a number of industrial sectors including inks and coatings, electricity, and electronics .
Synthesis Analysis
7-Oxabicyclo[4.1.0]hept-3-ene can be synthesized from 2-amino-3-cyano-4-H-pyrans as well as 2-amino-3-cyano-spiropyrans using iodobenzene diacetate (PIDA) as an oxidant at room temperature in the absence of any catalyst . Another method involves the use of oseltamivir intermediate, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate .
Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[4.1.0]hept-3-ene has been studied using density functional theory (DFT) studies . The DFT results revealed that the energy gap of the compounds ranged from 4.32 to 5.82 eV while compound HC had the highest energy gap (5.82 eV) and chemical potential (2.90 eV) .
Physical And Chemical Properties Analysis
7-Oxabicyclo[4.1.0]hept-3-ene is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 127.8±29.0 °C at 760 mmHg, and a vapor pressure of 13.3±0.2 mmHg at 25°C . It has a total dipole moment of 1.932±0.005 D .
Scientific Research Applications
1. Inhibition of COVID-19 Main Protease
Specific Scientific Field:
Medicinal Chemistry, Drug Discovery, and Computational Biology
Summary:
Researchers have explored the potential of hydrazones derived from methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (an oseltamivir intermediate) as drug candidates against COVID-19. Computational methods, including density functional theory (DFT) studies, molecular docking, and ADMET analysis, were employed.
Methods of Application:
Results:
Conclusion:
These hydrazones show promise as potential inhibitors of COVID-19 .
3. SiCOH Film Preparation
Specific Scientific Field:
Materials Science
Summary:
A SiCOH film was prepared using trimethoxy [2-(7-oxabicyclo[4.1.0]hept-3-yl)ethy silane via sol-gel and spin-coating methods. The resulting films were characterized using SEM, TGA, AFM, FTIR, nanomechanical testing, and electrical measurements .
4. Microwave Spectrum Study
Specific Scientific Field:
Spectroscopy
Summary:
The microwave spectrum of 7-oxabicyclo[4.1.0]hept-3-ene was investigated. Rotational constants for the ground state were determined: A = 4073.15 MHz, B = 3394.54 MHz, and C = 2174.07 MHz .
Safety And Hazards
7-Oxabicyclo[4.1.0]hept-3-ene is classified as a dangerous substance. It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
properties
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSJLSVPZCPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978121 | |
Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[4.1.0]hept-3-ene | |
CAS RN |
6253-27-6 | |
Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6253-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Epoxycyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Epoxycyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Epoxycyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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